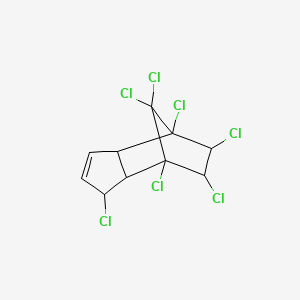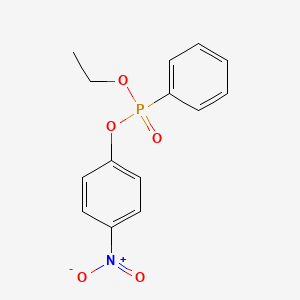
Trifluoromethionine
Overview
Description
Trifluoromethionine is a small molecule that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . It has a molecular formula of C5H8F3NO2S .
Molecular Structure Analysis
The molecular structure of Trifluoromethionine consists of an average mass of 203.183 Da and a monoisotopic mass of 203.022781 Da . It has one defined stereocentre .Chemical Reactions Analysis
The cyanogen bromide (CNBr)/formic acid cleavage reactions of wild-type and trifluoromethionine (TFM)-containing recombinant lambda lysozyme were studied utilizing ESI and MALDI mass spectrometry . The reactions indicated cleavage solely of methionyl peptide bonds with no observation of cleavage at TFM .Physical And Chemical Properties Analysis
Trifluoromethionine has a molecular formula of C5H8F3NO2S . The average mass is 203.183 Da and the monoisotopic mass is 203.02278381 Da .Scientific Research Applications
Catalytic Activity in Organic Synthesis
Trifluoromethionine and related compounds like scandium trifluoromethanesulfonate have shown significant promise as catalysts in organic synthesis. Scandium trifluoromethanesulfonate, for instance, demonstrates remarkably high catalytic activity in acylation of alcohols with acid anhydrides, as well as in esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. Its effectiveness extends to primary alcohols and even sterically-hindered secondary or tertiary alcohols, offering selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Fluoromethylation in Drug Discovery
Trifluoromethionine and trifluoromethyl groups have found significant applications in medicinal chemistry and drug discovery. The trifluoromethyl group is particularly influential in the design of pharmaceuticals, enhancing properties like bioavailability and metabolic stability. Research has highlighted the importance of trifluoromethyl groups in various therapeutic areas, including analgesics, cardiovascular drugs, and neurological medications. The synthesis of these groups and their incorporation into complex molecules is a vital area of study (Jeschke et al., 2007).
Potential in Anti-Infective Drug Development
Trifluoromethionine has been identified as a potential lead compound in the development of anti-infective drugs. Its efficacy against various pathogens, such as Trichomonas vaginalis, highlights its potential in treating infections. The mechanism of action involves targeting specific enzymes present in these pathogens but absent in mammals, making it a promising avenue for developing novel therapeutic agents (Coombs & Mottram, 2001).
Applications in Photoredox Catalysis
Trifluoromethyl groups, including those derived from trifluoromethionine, are crucial in photoredox catalysis. This area of chemistry focuses on the generation and manipulation of radical species under mild conditions, using visible light. Trifluoromethyl groups have been efficiently incorporated into various molecular frameworks via photoredox catalysis, demonstrating the versatility and potential of these groups in synthesizing complex organic structures (Koike & Akita, 2016).
Resistance Mechanisms in Pathogens
Research into trifluoromethionine has also uncovered mechanisms of resistance in certain pathogens, such as Entamoeba histolytica. Understanding these mechanisms is crucial for the development of more effective drugs and for combating resistance. Studies on trifluoromethionine resistance can provide insights into the molecular mechanisms underlying drug resistance in parasitic protozoa, aiding in the design of more potent derivatives (Penuliar et al., 2011).
properties
IUPAC Name |
(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLTSVBCXYTQK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC(F)(F)F)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962362 | |
| Record name | Trifluoromethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethionine | |
CAS RN |
764-52-3, 4220-05-7 | |
| Record name | S-(Trifluoromethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOROMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



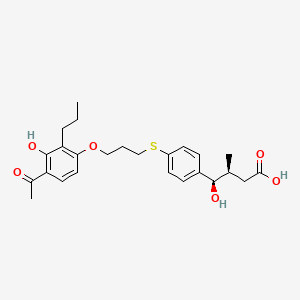



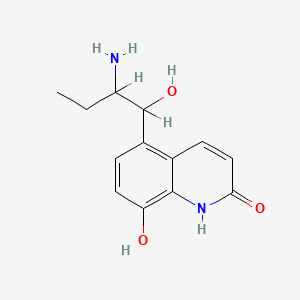
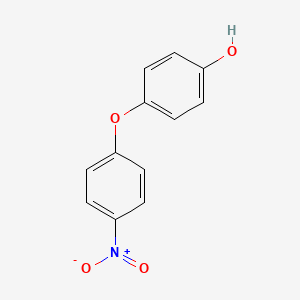
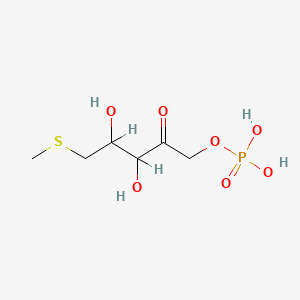

![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)
